molecular formula C7H5ClFNO5S B13483038 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride

Katalognummer: B13483038
Molekulargewicht: 269.64 g/mol
InChI-Schlüssel: DSFQYTSRQCMGGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, a nitro group, and a sulfonyl chloride group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from simpler benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring.

    Methoxylation: Adding a methoxy group to the benzene ring.

    Fluorination: Introducing a fluorine atom to the benzene ring.

    Sulfonylation: Adding a sulfonyl chloride group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonylation might involve the use of chlorosulfonic acid .

Analyse Chemischer Reaktionen

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is highly reactive towards electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like ammonia for substitution reactions .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The nitro group can participate in redox reactions, while the fluorine and methoxy groups influence the compound’s electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

  • 2-Fluoro-5-methoxybenzenesulfonyl chloride
  • 4-Fluoro-3-nitrobenzenesulfonyl chloride
  • 2-Nitrobenzenesulfonyl chloride

Eigenschaften

Molekularformel

C7H5ClFNO5S

Molekulargewicht

269.64 g/mol

IUPAC-Name

4-fluoro-2-methoxy-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)5(10(11)12)3-7(6)16(8,13)14/h2-3H,1H3

InChI-Schlüssel

DSFQYTSRQCMGGB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.